Field: Organic Chemistry
Summary of Application: “6-Methylbenzo[d]isoxazol-3(2H)-one” is used in the synthesis of 2,4,5-Substituted Pyrimidine Derivatives.
Methods of Application: The reaction conditions involve the use of 1a (0.5 mmol, 1.0 equiv.), 2a (0.5 mmol, 1.0 equiv.), 3a (0.5 mmol, 1.0 equiv.) and I2 heated in solvent (2 mL) for 5 h.
Field: Pharmaceutical Chemistry
Summary of Application: “6-Methylbenzo[d]isoxazol-3(2H)-one” is used in the design and synthesis of amide derivatives of thiazole-indole-isoxazoles as anticancer agents.
Methods of Application: A new series of amide derivatives of thiazole-indole-isoxazole 11a-j has been designed and developed.
Results: These compounds were preliminarily screened for their cytotoxic activity against human cancer cell lines MCF-7, A549, PC3 & DU-145.
Field: Enzymology
Summary of Application: “6-Methylbenzo[d]isoxazol-3(2H)-one” is used in the creation of a dual-stimuli-responsive porous polymer membrane enzyme reactor (D-PPMER) for tuning enzymolysis efficiency.
Summary of Application: An isoxazolyl group, which includes “6-Methylbenzo[d]isoxazol-3(2H)-one”, is found in many beta-lactamase-resistant antibiotics, such as cloxacillin, dicloxacillin, and flucloxacillin.
Methods of Application: These antibiotics are typically administered orally or intravenously.
Results: These antibiotics have been shown to be effective against a wide range of bacterial infections.
6-Methylbenzo[d]isoxazol-3(2H)-one is a heterocyclic organic compound with the molecular formula C₈H₇NO₂. It features a unique isoxazole ring fused to a benzene ring, which contributes to its distinctive chemical properties. The compound is characterized by a methyl group at the 6-position of the benzo[d]isoxazole structure, influencing its reactivity and biological activity. It appears as a white solid at room temperature and has notable solubility characteristics, with various solubility values reported across different solvents .
These reactions are essential for synthesizing derivatives with potential enhanced biological activity.
Research indicates that 6-Methylbenzo[d]isoxazol-3(2H)-one exhibits various biological activities:
The synthesis of 6-Methylbenzo[d]isoxazol-3(2H)-one typically involves several key methods:
These methods highlight the versatility in synthesizing this compound and its derivatives.
6-Methylbenzo[d]isoxazol-3(2H)-one finds applications in various fields:
Interaction studies involving 6-Methylbenzo[d]isoxazol-3(2H)-one focus on its binding affinity with biological targets:
These studies are crucial for determining the pharmacological relevance of 6-Methylbenzo[d]isoxazol-3(2H)-one.
Several compounds share structural similarities with 6-Methylbenzo[d]isoxazol-3(2H)-one. Here are some notable examples:
Compound Name | CAS Number | Similarity Score |
---|---|---|
5-Aminobenzo[d]isoxazol-3(2H)-one | 73498-28-9 | 0.93 |
5-Bromobenzo[d]isoxazol-3(2H)-one | 65685-50-9 | 0.88 |
5-Fluorobenzo[d]isoxazol-3(2H)-one | 99822-23-8 | 0.86 |
5-Methylbenzo[d]isoxazol-3(2H)-one | 65685-49-6 | 0.86 |
6-Bromobenzo[d]isoxazol-3(2H)-one | 65685-51-0 | 0.86 |
The uniqueness of 6-Methylbenzo[d]isoxazol-3(2H)-one lies in its specific methyl substitution pattern and resultant biological activities compared to these similar compounds. Its distinct reactivity profile makes it a valuable candidate for further research and application development in medicinal chemistry and related fields .